molecular formula C14H20N2 B8694832 2-Benzyl-5-methyl-2,5-diazaspiro[3.4]octane

2-Benzyl-5-methyl-2,5-diazaspiro[3.4]octane

Cat. No.: B8694832
M. Wt: 216.32 g/mol
InChI Key: ICKKRHPUWOBFNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-5-methyl-2,5-diazaspiro[3.4]octane is a useful research compound. Its molecular formula is C14H20N2 and its molecular weight is 216.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

2-benzyl-5-methyl-2,5-diazaspiro[3.4]octane

InChI

InChI=1S/C14H20N2/c1-15-9-5-8-14(15)11-16(12-14)10-13-6-3-2-4-7-13/h2-4,6-7H,5,8-12H2,1H3

InChI Key

ICKKRHPUWOBFNC-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC12CN(C2)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Paraformaldehyde (70.91 g, 787 mmol) and triethylamine (119.5 g, 1.18 mol) were added to a mixture of 2-benzyl-2,5-diazaspiro[3.4]octane dihydrochloride (Intermediate 49, 65 g, 236.2 mmol) in 1,2-dichloroethane (700 mL) and the mixture was stirred for 1 h at 10° C. Sodium triacetoxyborohydride (110.8 g, 1.18 mol) was then added and the mixture was stirred for 12 h at 15° C. The mixture was then filtered and the filter cake was washed with CH2Cl2 (3×500 mL). The combined organic solutions were washed with brine (500 mL), dried (MgSO4) and concentrated in vacuo to give the title compound (51.1 g, 94%) as yellow oil; 1H NMR: (300 MHz, CDCl3) 1.75 (2H, m), 2.16 (2H, m), 2.49 (3H, s), 2.64 (2H, d), 3.10 (2H, d), 3.28 (2H, d), 3.66 (2H, s), 7.22-7.62 (5H, m).
Quantity
70.91 g
Type
reactant
Reaction Step One
Quantity
119.5 g
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
110.8 g
Type
reactant
Reaction Step Two
Yield
94%

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